4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one
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Overview
Description
4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate
This compound belongs to the oxazolone family and contains a naphthohydrazide moiety. Its crystal structure has been studied, revealing its intriguing arrangement . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves the condensation of naphthohydrazide with vanillin. Here’s the procedure:
-
Reactants
- Naphthohydrazide (10 mmol)
- Vanillin (10 mmol)
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Solvent
- Ethanol (15 mL)
-
Reaction Conditions
- Reflux for 4 hours
-
Yield
- Target compound obtained with a yield of 90%
Chemical Reactions Analysis
Reactions:
Condensation Reaction: The key step in the synthesis involves the condensation of naphthohydrazide and vanillin.
Recrystallization: The product is recrystallized in ethanol to obtain well-formed crystals.
Common Reagents and Conditions:
Reflux: Used for the condensation reaction.
Ethanol: Solvent for both the reaction and recrystallization.
Major Product:
The major product is the crystalline compound with the specified structure.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic applications.
Industry: As a precursor in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4/c1-7-13-9(12(15)17-7)5-8-3-4-10(14)11(6-8)16-2/h3-6,14H,1-2H3/b9-5+ |
InChI Key |
FTJAHFZKFYWEDN-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)O)OC)C(=O)O1 |
Origin of Product |
United States |
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